molecular formula [13C]6H8N2O8 B602658 Isosorbide-13C6 Dinitrate CAS No. 1246815-45-1

Isosorbide-13C6 Dinitrate

カタログ番号: B602658
CAS番号: 1246815-45-1
分子量: 242.09
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An isotope labelled of Isosorbide dinitrate. Isosorbide dinitrate is can be used for heart failure, esophageal spasms, and to treat and prevent chest pain from not enough blood flow to the heart.

特性

CAS番号

1246815-45-1

分子式

[13C]6H8N2O8

分子量

242.09

純度

95% by HPLC; 98% atom 13C

関連するCAS

87-33-2 (unlabelled)

同義語

1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate;  Dinitrosorbide-13C6;  1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate;  Carvasin-13C6;  Cedocard-13C6;  Corovliss-13C6;  Dignonitrat-13C6;  Dilatrate-13C6;  Diniket-13C6;  ISDN-13C6

タグ

Isosorbide Impurities

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Isosorbide-13C6 Dinitrate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of Isosorbide-13C6 Dinitrate. This isotopically labeled compound is a critical tool for advanced pharmaceutical research, enabling precise quantification in metabolic studies and serving as an ideal internal standard.

Introduction: The Significance of Isotopic Labeling

Isosorbide dinitrate (ISDN) is a well-established organic nitrate vasodilator used for the treatment and prevention of angina pectoris.[1][2] Its therapeutic effect is mediated by the release of nitric oxide (NO), which activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle.[3][4]

The introduction of a stable isotope label, specifically the replacement of six natural abundance carbon atoms with Carbon-13 (¹³C), creates this compound. This modification does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature. This makes this compound an invaluable tool for:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug with high sensitivity and specificity.

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays (LC-MS or GC-MS) to ensure accurate quantification of the unlabeled drug in biological matrices.[5]

  • Metabolic Flux Analysis: Elucidating the metabolic pathways and identifying metabolites of ISDN in vivo.[5]

This guide details the multi-step synthesis from a labeled precursor, rigorous purification strategies, and robust analytical methods for verification.

Synthetic Pathway: From Labeled Glucose to Final Product

The synthesis of this compound is a sequential process that begins with commercially available D-Glucose-¹³C₆. The overall workflow is designed to efficiently incorporate the isotopic label into the final bicyclic dinitrate structure.

Step 1: Synthesis of the Isosorbide-¹³C₆ Core Structure

The foundational step is the conversion of D-Glucose-¹³C₆ into the stable diol intermediate, Isosorbide-¹³C₆. This is a two-part process involving reduction followed by acid-catalyzed cyclization.

  • Hydrogenation to D-Sorbitol-¹³C₆: The aldehyde group of D-Glucose-¹³C₆ is reduced to a primary alcohol, yielding D-Sorbitol-¹³C₆. This is typically achieved through catalytic hydrogenation.[6][7]

  • Acid-Catalyzed Dehydration: D-Sorbitol-¹³C₆ undergoes a double dehydration reaction in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the bicyclic ether, Isosorbide-¹³C₆ (1,4:3,6-dianhydro-D-glucitol-¹³C₆).[4][6][8] This intramolecular cyclization is a critical step that establishes the core furo[3,2-b]furan ring system.[6] The reaction must be carefully controlled to minimize the formation of undesirable by-products.[6]

Step 2: Nitration of Isosorbide-¹³C₆

The final synthetic step involves the esterification of the two free hydroxyl groups on the Isosorbide-¹³C₆ core.

  • Mechanism: The nitration is an electrophilic substitution reaction where Isosorbide-¹³C₆ is treated with concentrated nitric acid.[1][6] This reaction is highly exothermic and must be performed under strict temperature control (typically below 10°C) to prevent runaway reactions and ensure safety. The two hydroxyl groups at the C2 and C5 positions are converted to nitrate esters, yielding this compound.[8]

SynthesisWorkflow C C D D C->D Nitration (Conc. HNO₃) B B C_ref C_ref

Purification Methodologies: Ensuring High Purity

The crude product from the nitration reaction contains the desired dinitrate along with unreacted starting material, mononitrated by-products, and residual acids. Achieving high purity (>98%) is essential for its use in quantitative research. A multi-step purification strategy is therefore employed.

Neutralization and Extraction

The first step is to quench the reaction and remove inorganic acids. The reaction mixture is typically poured into ice water, followed by extraction with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with a weak base (e.g., aqueous sodium bicarbonate solution) to neutralize residual acids, followed by a water wash.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[9] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Rationale: This method effectively removes impurities that have different solubility profiles than the target compound. As the solution cools, the supersaturated this compound crystallizes, leaving more soluble impurities behind in the solvent. Undiluted isosorbide dinitrate is sparingly soluble in ethanol and very soluble in acetone, suggesting solvent systems based on these properties can be effective.[8]

Column Chromatography

For the highest purity, particularly for removing structurally similar impurities like isosorbide mononitrates, column chromatography is the method of choice.[10][11]

  • Principle: This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[11] Isosorbide dinitrate is less polar than its mononitrate degradation products.[12][13] Therefore, in a normal-phase chromatography setup, the dinitrate will elute before the more polar mononitrates.

  • Self-Validation: The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of pure fractions and ensuring a validated separation.[11]

PurificationWorkflow A Crude Product (from Nitration) B Neutralization & Solvent Extraction A->B Quench & Wash C Recrystallization B->C Primary Purification D Column Chromatography C->D High-Purity Polishing E Pure this compound (>98% Purity) D->E Final Product Isolation

Experimental Protocols

Protocol: Nitration of Isosorbide-¹³C₆
  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated nitric acid (70%) to 0°C in an ice-salt bath.

  • Addition: Slowly add 10 g of purified Isosorbide-¹³C₆ to the cooled nitric acid, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of cold dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in 20% ethyl acetate in hexanes and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexanes. Monitor the eluent using TLC.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions corresponding to the main product spot identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white crystalline solid.

Characterization and Data

Final product validation is performed using a suite of analytical techniques to confirm identity, purity, and isotopic enrichment.

Parameter Method Expected Result
Chemical Identity ¹H and ¹³C NMR SpectroscopySpectra consistent with the dinitrate structure, with ¹³C signals confirming label incorporation.
Molecular Weight Mass Spectrometry (MS)Molecular ion peak corresponding to the ¹³C₆-isotopologue (e.g., [M+Na]⁺ at m/z ≈ 265.0).
Isotopic Enrichment High-Resolution MS>99% incorporation of ¹³C at all six carbon positions.[14]
Chemical Purity HPLC-UV[12][13]>98% purity, with separation from mononitrate and other impurities.[12][13]
Table 1: Typical HPLC Parameters for Purity Analysis
Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol:Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35 °C[15]

Conclusion

The synthesis and purification of this compound require a systematic approach combining classic organic reactions with modern purification and analytical techniques. The causality behind each step—from the choice of a fully labeled starting material to the multi-stage purification process—is driven by the need for a final product with high chemical and isotopic purity. This guide provides a robust framework for producing this essential research tool, enabling more accurate and reliable data in the development and study of cardiovascular therapeutics.

References

  • Isosorbide - Wikipedia. Wikipedia. [Link]

  • Hydralazine and Isosorbide Dinitrate: An Analytical Review. (2022). Research J. Pharm. and Tech. [Link]

  • US3160641A - Purification of isosorbide. (1964).
  • US4431830A - Process for the preparation of isosorbide-5-nitrate. (1984).
  • Nitrate Therapy. (2011). Circulation, American Heart Association Journals. [Link]

  • History of the synthesis and pharmacology of isosorbide dinitrate. (1985). PubMed. [Link]

  • A Review on Analytical Methods for Estimation of Isosorbide Dinitrate and Hydralazine Hydrochloride in Bulk and Pharmaceutical Dosage Form. (2022). Asian Journal of Pharmaceutical Research. [Link]

  • Determination of Isosorbide Dinitrate in Pharmaceutical Products by HPLC. (1984). Journal of Pharmaceutical Sciences. [Link]

  • Determination of isosorbide dinitrate in pharmaceutical products by HPLC. (1984). PubMed. [Link]

  • Synthesis of Isosorbide dinitrate | Simplified | Mechanism of Action | In Easy Way| BP 501T | L~17. (2020). YouTube. [Link]

  • US4381400A - Process for the synthesis of isosorbide mononitrates. (1983).
  • ISOSORBIDE DINITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]

  • Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method. (2021). RSC Publishing. [Link]

  • Isosorbide Dinitrate / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • One-pot synthesis of isosorbide from cellulose or lignocellulosic biomass: a challenge? (2020). SpringerLink. [Link]

  • Synthesis of isosorbide: an overview of challenging reactions. (2020). Green Chemistry (RSC Publishing). [Link]

  • About isosorbide mononitrate and isosorbide dinitrate. NHS. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). cdn.vanderbilt.edu. [Link]

  • Is isosorbide mononitrate a short-acting nitrate? (2025). Dr.Oracle. [Link]

  • Synthesis of isosorbide from glucose. (2018). ResearchGate. [Link]

  • Determination of Semivolatile Organic Nitrates in Ambient Atmosphere by Gas Chromatography/Electron Ionization–Mass Spectrometry. (2019). MDPI. [Link]

  • Reaction for producing isosorbide from glucose. ResearchGate. [Link]

  • [13C6]-Isosorbide dinitrate. (n.d.). Shimadzu. [Link]

  • (PDF) Determination of Isosorbide Dinitrate in Serum by Gas Chromatography with New Generation of Electron Capture Detector and its Application in Pharmacokinetic Study. (2026). ResearchGate. [Link]

  • Nitrates: why and how should they be used today? (1995). PubMed. [Link]

  • Chromatographic separation of nitrite and nitrate ions. (1976). Indian Academy of Sciences. [Link]

  • Simultaneous Determination of Nitrate, Nitrite and Phosphate in Environmental Samples by High Performance Liquid Chromatography. (2013). National University of Lesotho. [Link]

  • EP2048129A1 - Method for the preparation of organic nitrates. (2009).
  • EP0131927B1 - Pharmaceutical preparation containing isosorbide dinitrate. (1988).
  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. (2024). MDPI. [Link]

  • Statistical Optimization of Fast Dissolving Tablet Contains Isosorbide Dinitrate for the Treatment of Angina Pectoris. (2023). Biosciences Biotechnology Research Asia. [Link]

Sources

Physicochemical properties of Isosorbide-13C6 Dinitrate for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Application of Isosorbide-13C6 Dinitrate

Executive Summary

This compound (ISDN-13C6) is the stable isotope-labeled analog of the vasodilator Isosorbide Dinitrate (ISDN). Incorporating six carbon-13 atoms into the hexahydrofuro[3,2-b]furan core, this compound serves as the "gold standard" internal standard (IS) for quantitative LC-MS/MS bioanalysis. Its physicochemical identity mirrors the native analyte, ensuring identical extraction recovery and chromatographic retention, while its mass shift (+6 Da) eliminates cross-signal interference. This guide details the physicochemical properties, handling protocols, and validated mass spectrometric transitions required for high-sensitivity pharmacokinetic (PK) profiling.

Molecular Identity & Isotopic Characteristics

Unlike deuterium labeling, which can occasionally suffer from hydrogen-deuterium exchange (HDX) or slight chromatographic isotope effects, the 13C6 backbone of ISDN-13C6 provides a chemically inert and non-exchangeable mass tag.

PropertyNative Isosorbide Dinitrate (ISDN)This compound (ISDN-13C6)
CAS Number 87-33-21246815-45-1
Molecular Formula C6H8N2O813C6 H8N2O8
Molecular Weight 236.14 g/mol 242.14 g/mol (+6.0 Da shift)
Isotopic Purity N/ATypically ≥ 99 atom % 13C
Chemical Purity > 98%> 98%
Appearance White crystalline solidWhite crystalline solid

Structural Insight: The labeling occurs on the bicyclic sorbitol core. Since the metabolic pathway involves denitration (loss of -NO2 groups) rather than ring cleavage, the +6 Da mass shift is conserved in its primary metabolites, Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN).

Physicochemical Properties

Understanding the solubility and lipophilicity profile is critical for designing efficient extraction protocols (LLE/SPE).

  • Solubility Profile:

    • Water: Very slightly soluble (~550 mg/L at 25°C).

    • Organic Solvents: Freely soluble in acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol.

    • Application Note: Stock solutions should be prepared in Methanol or Acetonitrile (1 mg/mL) and stored at -20°C. Aqueous working solutions must be prepared fresh to prevent hydrolysis.

  • Lipophilicity (LogP):

    • Value: ~1.31 (Octanol/Water).[1]

    • Implication: The compound is moderately lipophilic. Liquid-Liquid Extraction (LLE) using Ethyl Acetate or TBME (tert-Butyl methyl ether) is superior to protein precipitation for removing matrix phospholipids.

  • Thermal Stability:

    • Melting Point: ~70°C.[2]

    • Caution: Nitrates are potentially explosive in large dry quantities. While analytical standards (mg scale) pose low risk, avoid heating dry residues above 50°C during evaporation steps.

Analytical Methodologies (LC-MS/MS)

This section defines the validated protocol for quantifying ISDN using ISDN-13C6.

A. Mass Spectrometry Strategy (ESI- Negative Mode)

Nitrate esters often ionize poorly in positive ESI mode ([M+H]+ is unstable). The industry-standard approach utilizes Negative Electrospray Ionization (ESI-) to form stable Acetate Adducts ([M+CH3COO]-).

Reagent Requirement: The mobile phase must contain 2-5 mM Ammonium Acetate to drive adduct formation.

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
ISDN (Native) m/z 295.1 [M+CH3COO]-m/z 59.0 [CH3COO]-Acetate adduct loss
ISDN-13C6 (IS) m/z 301.1 [M+CH3COO]-m/z 59.0 [CH3COO]-Acetate adduct loss
Alt.[3] Transitionm/z 295.1 / 301.1m/z 46.0 [NO2]-Denitration (High noise)

Note: While the transition to m/z 59 (acetate) is non-specific, the high chromatographic selectivity of ISDN (retention time) makes this the most sensitive method.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 2mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 40% B to 90% B over 3 minutes.

  • Retention Time: ~8.9 min (ISDN and ISDN-13C6 co-elute).

Metabolic Stability & Pathway Tracking

ISDN-13C6 is also utilized in metabolic flux studies to differentiate endogenous nitrates or dietary interference from drug-derived metabolites.

Metabolic Pathway Visualization: The diagram below illustrates the stepwise denitration of ISDN. The 13C6 core (represented in blue) remains intact, allowing the +6 Da shift to track into the active mononitrate metabolites.

MetabolicPathway ISDN This compound (Parent Drug) MW: 242.14 CYP Hepatic Biotransformation (CYP3A4 / Glutathione-S-Transferase) ISDN->CYP First Pass Metabolism IS2MN 13C6-Isosorbide-2-Mononitrate (Inactive Metabolite) MW: 197.14 CYP->IS2MN ~25% Conversion IS5MN 13C6-Isosorbide-5-Mononitrate (Active Metabolite) MW: 197.14 CYP->IS5MN ~75% Conversion Gluc Glucuronide Conjugates (Renal Excretion) IS2MN->Gluc IS5MN->Gluc

Figure 1: Metabolic fate of this compound. The 13C label persists through the mononitrate stages.

Experimental Workflow: Sample Preparation

To ensure scientific rigor, the Internal Standard must be added before any extraction step to compensate for pipetting errors and extraction efficiency variations.

Workflow Step1 Plasma Sample (50 µL) + 10 µL ISDN-13C6 Working Sol. Step2 Liquid-Liquid Extraction (LLE) Add 1.0 mL TBME or Ethyl Acetate Step1->Step2 Step3 Vortex (5 min) & Centrifuge (10 min) Step2->Step3 Step4 Supernatant Transfer Evaporate to Dryness (N2 stream @ 40°C) Step3->Step4 Step5 Reconstitution Mobile Phase (H2O:MeOH 50:50) Step4->Step5 Step6 LC-MS/MS Analysis ESI Negative Mode Step5->Step6

Figure 2: Validated extraction workflow for high-throughput bioanalysis.

References

  • PubChem Compound Summary. this compound (CID 49849746). National Library of Medicine. [Link]

  • Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites... using 13C6 isosorbide 5-mononitrate as the internal standard.[4][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shimadzu Chemistry & Diagnostics. [13C6]-Isosorbide dinitrate Product Data.[Link]

  • Fung, H. L., et al. Isosorbide Dinitrate Bioavailability, Kinetics, and Metabolism. Clinical Pharmacology & Therapeutics. [Link]

  • US FDA Access Data. Isordil Titradose (Isosorbide Dinitrate) Prescribing Information.[Link]

Sources

Technical Guide: In Vivo Metabolic Fate of Isosorbide-13C6 Dinitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic trajectory and analytical tracking of Isosorbide-13C6 Dinitrate (


-ISDN) . Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document moves beyond standard descriptions to focus on the utility of stable isotope labeling in resolving the complex, rapid biotransformation of organic nitrates.

The core value of using the


 analog lies in the metabolic stability of the isosorbide ring . While the nitro groups are rapidly cleaved by Glutathione S-transferases (GST), the carbon skeleton remains intact. This allows for the precise quantification of the parent drug and its active metabolites (Isosorbide-2-mononitrate and Isosorbide-5-mononitrate) without the kinetic isotope effects (KIE) often associated with deuterium labeling, and with zero interference from endogenous background.

The Compound: Rationale for Labeling

Structural Integrity vs. Metabolic Lability

Isosorbide Dinitrate (ISDN) is a vasodilator characterized by a rigid bicyclic ether skeleton holding two nitro ester groups.

  • Metabolic Challenge: ISDN undergoes extensive first-pass metabolism (bioavailability <30%).[1] The primary clearance mechanism involves the cleavage of nitro groups, not the degradation of the carbon ring.

  • The

    
     Advantage:  By substituting all six carbons of the isosorbide ring with Carbon-13, the mass shift (+6.0201 Da) is conserved across all primary and secondary metabolites. Unlike deuterium labels, which can be lost if placed near the reaction center (C-H bond cleavage), the 
    
    
    
    ring label is inert to the denitration mechanism.
Physicochemical Profile
PropertyUnlabeled ISDN

-ISDN (Tracer)
Molecular Formula


Molecular Weight 236.14 g/mol 242.14 g/mol
LogP ~1.31~1.31 (Identical)
Key Ionization Weak (Neutral)Weak (Neutral)
Primary Adduct


Metabolic Fate & Mechanisms[2][3][4]

The metabolic fate of


-ISDN is dictated by reductive denitration, primarily catalyzed by cytosolic Glutathione S-transferases (GST) , specifically GSTP1-1. This process consumes Glutathione (GSH) and releases inorganic nitrite (

), which is further reduced to Nitric Oxide (NO).[2]
The Cascade
  • Parent:

    
    -ISDN enters the hepatocyte.
    
  • Step 1 (Denitration): GST attacks one of the nitro groups.

    • Path A (Major): Removal of the nitro group at C2 yields

      
      -Isosorbide-5-mononitrate (5-MN) .
      
    • Path B (Minor): Removal of the nitro group at C5 yields

      
      -Isosorbide-2-mononitrate (2-MN) .
      
  • Step 2 (Inactivation): Both mononitrates are further denitrated to

    
    -Isosorbide  (fully denitrated core).
    
  • Step 3 (Elimination): The

    
    -Isosorbide core is conjugated (Glucuronidation) and excreted renally.
    
Pathway Visualization

The following diagram illustrates the reductive denitration pathway, highlighting the conservation of the


 tag.

ISDN_Metabolism cluster_metabolites Active Metabolites (Systemic Circulation) ISDN Parent: 13C6-ISDN (MW 242.14) IS5MN Major: 13C6-IS-5-MN (MW 197.14) (t1/2 ~5h) ISDN->IS5MN GST (Liver) -NO2 (C2) IS2MN Minor: 13C6-IS-2-MN (MW 197.14) (t1/2 ~2h) ISDN->IS2MN GST (Liver) -NO2 (C5) NO Nitrite / NO (Vasodilation) ISDN->NO Bioactivation ISO Inactive: 13C6-Isosorbide (MW 152.14) IS5MN->ISO Denitration IS2MN->ISO Denitration GLUC Renal Excretion: 13C6-Isosorbide-Glucuronide ISO->GLUC UGT (Conjugation)

Caption: Metabolic cascade of


-ISDN. The heavy isotope label (blue/green/yellow/red nodes) persists through the entire pharmacologic pathway, distinguishing drug-derived metabolites from endogenous interferences.

Experimental Protocol: LC-MS/MS Quantification

Because organic nitrates are neutral and thermally labile, they do not ionize well using standard Protonation (


). The industry standard for high-sensitivity quantitation is Negative Electrospray Ionization (ESI-)  utilizing acetate adduct formation .
Sample Preparation (Plasma)[6][7][8]
  • Principle: Minimize hydrolysis of the nitrate esters during extraction.

  • Protocol:

    • Aliquot: 200 µL plasma containing

      
      -ISDN.
      
    • Precipitation: Add 600 µL cold Acetonitrile (containing unlabeled IS-5-MN as an internal standard if quantifying absolute recovery, though usually, the

      
       compound is the standard).
      
    • Vortex/Centrifuge: 10 min at 10,000 rpm.

    • Supernatant: Transfer to autosampler vial. Note: Avoid evaporation to dryness if possible, as nitrates can be volatile or degrade on hot surfaces.

LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity UPLC BEH), 1.7 µm.[3]

  • Mobile Phase: Water/Methanol with 2mM Ammonium Acetate (essential for adduct formation).

  • Ionization: ESI Negative Mode.

  • Target Ions: Acetate adducts

    
    .
    
MRM Transitions (Mass Shift Tracking)

The following table defines the specific transitions required to track the


 fate against unlabeled background.
AnalytePrecursor Ion (Q1)

Product Ion (Q3)

or

Mass Shift vs Native

-ISDN
301.2 62.0 (

)
+6 Da
Native ISDN 295.262.0Reference

-IS-5-MN
256.2 59.0 (Acetate)+6 Da
Native IS-5-MN 250.259.0Reference

Note: The fragmentation of nitrate adducts often yields the nitrate anion (m/z 62) or the acetate anion (m/z 59) depending on collision energy. Optimization is required per instrument.

Analytical Workflow & Data Logic

To ensure data integrity, the workflow must account for the rapid conversion of Parent to Metabolites.

Workflow cluster_vivo In Vivo Phase cluster_lab Analytical Phase Dosing IV/Oral Dosing (13C6-ISDN) Sampling Serial Bleeding (Stabilized w/ EDTA) Dosing->Sampling t=0 to 24h Prep Cold PPT (+ Ammonium Acetate) Sampling->Prep Immediate Freeze LCMS LC-MS/MS (ESI Negative) Prep->LCMS Injection Data Data Deconvolution (M+6 Tracking) LCMS->Data Peak Integration

Caption: Integrated workflow for


-ISDN analysis. Critical control points include cold extraction to prevent ex vivo degradation and the use of ammonium acetate buffer for ionization.
Interpreting the Fate
  • Early Timepoints (<15 min): Expect dominance of the Parent (

    
    -ISDN, m/z 301.2). High clearance means this peak drops rapidly.
    
  • Mid Timepoints (1 - 4 hours): Appearance of the Metabolites.

    • 5-MN (

      
      ):  Will be the dominant peak (AUC ratio of 5-MN to 2-MN is typically ~5:1).
      
    • 2-MN (

      
      ):  Lower abundance, shorter half-life.
      
  • Late Timepoints (>6 hours): Parent is undetectable. 5-MN persists. Appearance of glucuronides in urine samples.

References

  • Fung, H. L. (1985).[4][5] Pharmacokinetics and pharmacodynamics of isosorbide dinitrate. American Heart Journal, 110(1 Pt 2), 213–216.[4][5]

  • Hill, K. E., et al. (1989).[6] Nitroglycerin and isosorbide dinitrate stimulation of glutathione disulfide efflux from perfused rat liver.[6] Biochemical Pharmacology, 38(21), 3807–3810.[6]

  • Abshagen, U. W. (1992).[4] Pharmacokinetics of isosorbide mononitrate. The American Journal of Cardiology, 70(17), 61G–66G.[4]

  • Sun, J., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites... of isosorbide dinitrate. Journal of Chromatography B, 1124, 1-8.

  • Heck, H. d'A., et al. (1989). Isotope labeling in drug metabolism studies. Journal of Clinical Pharmacology. (Contextual grounding on stable isotope usage).

Sources

Methodological & Application

Application Note: High-Sensitivity Pharmacokinetic Profiling of Isosorbide Dinitrate (ISDN) Using Stable Isotope Dilution (13C6-ISDN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Isosorbide Dinitrate (ISDN) presents a unique bioanalytical challenge due to its rapid ex vivo degradation by plasma esterases and its extensive first-pass metabolism. In pharmacokinetic (PK) studies, accurate quantification of the parent compound (ISDN) versus its active metabolites (Isosorbide-2-Mononitrate and Isosorbide-5-Mononitrate) is critical for establishing bioequivalence.

This protocol details the application of Isosorbide-13C6 Dinitrate as an Internal Standard (IS).[1] Unlike deuterated analogs (e.g., ISDN-D4), the 13C6-labeled IS eliminates deuterium isotope effects—such as retention time shifts and differential metabolic stability—ensuring that the IS tracks the analyte perfectly through extraction, chromatography, and ionization.

Key Advantages of this Protocol:

  • Matrix Effect Correction: 13C6-ISDN co-elutes exactly with ISDN, normalizing ion suppression/enhancement in Electrospray Ionization (ESI).

  • Adduct-Driven Sensitivity: Utilizes ammonium adducts

    
     for superior sensitivity over protonated species.
    
  • Esterase Stabilization: Includes strict pre-analytical handling to prevent ex vivo hydrolysis.

Chemical & Physical Properties[2][3][4][5]

Understanding the physicochemical distinction between the analyte and the IS is vital for method development.

PropertyIsosorbide Dinitrate (Analyte)This compound (Internal Standard)
CAS Number 87-33-21246815-45-1
Molecular Formula C6H8N2O813C6 H8N2O8
Molecular Weight 236.14 g/mol 242.14 g/mol (+6 Da shift)
LogP ~1.3 (Lipophilic)~1.3 (Identical chromatographic behavior)
Solubility Soluble in organic solvents; sparingly in waterIdentical
Metabolic Liability High (Rapid hydrolysis to mononitrates)Identical (Must be protected from esterases)

Pre-Analytical Sample Handling (Critical)

WARNING: The most common failure mode in ISDN PK studies is ex vivo degradation. ISDN has a half-life of minutes in whole blood at room temperature.

Blood Collection Protocol[1]
  • Preparation: Pre-chill Vacutainers (Heparin or EDTA) on wet ice.

  • Collection: Draw blood and immediately invert gently.

  • Stabilization (Optional but Recommended): For extended stability, add Silver Nitrate (AgNO3) solution (final concentration 10 mM) to inhibit esterase activity immediately upon collection. Note: If AgNO3 is incompatible with downstream assay, immediate cooling is the mandatory alternative.

  • Processing: Centrifuge at 4°C (3000 x g for 10 min) within 15 minutes of collection.

  • Storage: Transfer plasma immediately to cryovials. Store at -80°C.

Analytical Protocol: LC-MS/MS

Reagents and Standards[4][6]
  • Stock Solution A (ISDN): 1 mg/mL in Methanol.

  • Stock Solution B (IS-13C6): 1 mg/mL in Methanol.

  • Working IS Solution: Dilute Stock B to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for ISDN as it removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Working IS Solution (13C6-ISDN) . Vortex 10 sec.

  • Extraction: Add 2 mL of tert-Butyl Methyl Ether (TBME) (Alternative: Ethyl Acetate/Hexane 50:50).

  • Agitation: Shaker for 10 min at high speed.

  • Separation: Centrifuge at 4000 rpm for 5 min at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to autosampler vials.

Chromatographic Conditions

ISDN is a neutral molecule and requires specific mobile phase additives to ionize effectively.

  • Column: Agilent Zorbax Eclipse XDB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 2 mM Ammonium Acetate (Essential for

    
     formation).
    
  • Mobile Phase B: Methanol + 2 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. ISDN does not protonate well (


 is weak); therefore, we monitor the Ammonium Adduct .
ParameterSetting
Ion Source Turbo Spray (ESI)
Polarity Positive (+)
Curtain Gas 30 psi
Source Temp 450°C
Ion Spray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)
ISDN 254.1

46.0

10020
13C6-ISDN 260.1

46.0

10020

Note: The transition to m/z 46 (NO2 group) is common for nitrates. Alternatively, monitor the loss of the nitro group (M - 62).

Visual Workflows

Experimental Workflow Diagram

BioanalyticalWorkflow cluster_0 Pre-Analytical (Clinical Site) cluster_1 Sample Preparation (Lab) cluster_2 LC-MS/MS Analysis Blood Whole Blood Collection Stabilize Add Inhibitor (Ice / AgNO3) Blood->Stabilize Centrifuge Centrifuge (4°C, 10 min) Stabilize->Centrifuge Plasma Plasma Storage -80°C Centrifuge->Plasma Thaw Thaw Plasma (Ice Bath) Plasma->Thaw Spike Spike IS (13C6-ISDN) Thaw->Spike LLE LLE Extraction (TBME) Spike->LLE Recon Reconstitution (Mob Phase) LLE->Recon LC HPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM: 254->46) LC->MS Data Quantification (Area Ratio) MS->Data

Caption: Figure 1. End-to-end bioanalytical workflow emphasizing stability control and IS addition.

Metabolic Pathway & Interference Logic

Metabolism cluster_logic Why 13C6? ISDN Isosorbide Dinitrate (Parent) Esterase Plasma Esterases (Rapid Hydrolysis) ISDN->Esterase ISDN_13C 13C6-ISDN (Internal Standard) ISDN_13C->Esterase Tracks Degradation MN2 2-Mononitrate (Active Metabolite) Esterase->MN2 MN5 5-Mononitrate (Active Metabolite) Esterase->MN5 Logic If ISDN degrades during processing, 13C6-ISDN degrades at same rate. Ratio remains constant.

Caption: Figure 2. Metabolic pathway illustrating how 13C6-ISDN compensates for ex-vivo degradation.

Validation Criteria (FDA/EMA)

To ensure regulatory acceptance, the method must meet the following criteria (FDA BMV Guidance 2018):

  • Selectivity: No interfering peaks at the retention time of ISDN or 13C6-ISDN in 6 blank plasma lots.

  • Linearity:

    
    .[2] Typical range: 0.1 ng/mL (LLOQ) to 100 ng/mL.
    
  • Accuracy & Precision:

    • Intra-run: ±15% (±20% at LLOQ).

    • Inter-run: ±15% (±20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0.

  • Recovery: Extraction efficiency should be consistent across low, medium, and high QC levels.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Cause: Poor adduct formation.

    • Fix: Ensure Ammonium Acetate is fresh. Check pH of mobile phase (should be ~5.0-6.0).

  • Peak Tailing:

    • Cause: Secondary interactions with silanols.

    • Fix: Increase buffer concentration to 5 mM or use a column with better end-capping.

  • IS Signal Variation:

    • Cause: Matrix suppression or inconsistent pipetting.

    • Fix: Use 13C6-ISDN.[1][3] Because it co-elutes, if the analyte is suppressed, the IS is suppressed equally, correcting the quantification.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]

  • Patel, B. D., et al. (2019).[5] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate. Journal of Pharmaceutical and Biomedical Analysis, 174, 396-405.[5] [Link]

  • Assinder, D. F., et al. (1977). Plasma concentrations of isosorbide dinitrate after oral administration of a sustained-release formulation to human subjects.[6][7] Arzneimittelforschung, 27(1), 156-158. [Link]

  • PubChem. (2023). Isosorbide Dinitrate Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Precision Quantitation of Isosorbide Dinitrate (ISDN) using Isosorbide-13C6 Dinitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Isosorbide-13C6 Dinitrate (ISDN-13C6) as a definitive Internal Standard (IS) for the quantitation of Isosorbide Dinitrate (ISDN). While deuterated standards (e.g., ISDN-D4) have historically been used, 13C-labeled analogs offer superior stability and co-elution properties, eliminating the "deuterium isotope effect" where slight retention time shifts can separate the analyte from the IS, compromising ionization correction.

This protocol focuses on LC-MS/MS quantitation using negative electrospray ionization (ESI-) via acetate adduct formation , a critical technique for organic nitrates that ionize poorly in positive mode.

Technical Background & Rationale

Why this compound?

Isosorbide Dinitrate is a neutral organic nitrate. It lacks strong basic centers, making protonation


 in positive ESI difficult and often unstable.
  • The 13C Advantage: The 13C6 label replaces all six carbons in the furanose ring system. Unlike deuterium, carbon isotopes are non-exchangeable and do not alter the lipophilicity or pKa of the molecule significantly. This ensures perfect co-elution with the analyte, providing real-time correction for matrix suppression or enhancement.

  • Adduct Strategy: To maximize sensitivity, this protocol utilizes the high affinity of nitrates for acetate ions

    
    , forming stable adducts 
    
    
    
    .
Physical Properties Reference
PropertyIsosorbide Dinitrate (Analyte)This compound (IS)
CAS No. 87-33-21246815-45-1
Formula


Mol.[1][2][3][4][5][6][7] Weight 236.14 g/mol ~242.19 g/mol
Mass Shift -+6 Da
Solubility Organic solvents (MeOH, ACN)Organic solvents (MeOH, ACN)

Protocol A: LC-MS/MS Bioanalysis (Pharmacokinetics)

Objective: Quantify ISDN in human plasma at low ng/mL levels. Matrix: Human Plasma (K2EDTA).

Mass Spectrometry Parameters (ESI Negative)
  • Ion Source: Electrospray Ionization (ESI) – Negative Mode.[3][8]

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Adduct Target:

    
     (Acetate Adduct).
    
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
ISDN 295.1

59.0

-15100
ISDN (Qual)295.146.0

-25100
ISDN-13C6 (IS)301.1

59.0

-15100

> Expert Note: While monitoring the loss of the nitro group (m/z 46 or 62) is common, monitoring the acetate adduct dissociation (transitioning back to the acetate ion m/z 59) often yields the highest abundance and most stable baseline for this specific class of compounds.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (Essential for adduct formation).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 40% B (Re-equilibration)

Sample Preparation (Liquid-Liquid Extraction)[9]
  • Step 1: Thaw plasma samples at room temperature.

  • Step 2: Aliquot 200 µL of plasma into 1.5 mL Eppendorf tubes.

  • Step 3 (IS Spiking): Add 20 µL of ISDN-13C6 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Step 4: Add 1.0 mL of extraction solvent (Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Step 5: Vortex vigorously for 5 minutes (or shaker at 1200 rpm).

  • Step 6: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Step 7: Transfer 800 µL of the organic supernatant to a clean glass tube.

  • Step 8: Evaporate to dryness under nitrogen stream at 35°C.

  • Step 9: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to LC vials.

Protocol B: Formulation Stability Profiling

Objective: Determine the degradation rate of ISDN in a new transdermal patch formulation using ISDN-13C6 to correct for extraction efficiency from the adhesive matrix.

The "Extraction Correction" Method

In complex formulations (patches, sustained-release gels), extracting the drug quantitatively is difficult. By spiking the matrix before extraction with ISDN-13C6, any loss of drug during the extraction process is mirrored by the IS.

Workflow Diagram (SIDA Logic)

SIDA_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Formulation Sample (Patch/Tablet) Extract Solvent Extraction (Methanol/Sonication) Sample->Extract Spike Spike ISDN-13C6 (Internal Standard) Spike->Extract  Corrects Recovery LC HPLC Separation (C18 Column) Extract->LC Ion ESI(-) Ionization [M+Acetate]- LC->Ion MS Mass Spec Detection MRM Mode Ion->MS Data Data Processing Ratio: Area(Drug) / Area(13C6) MS->Data

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) ensuring correction for extraction losses in complex matrices.

Mechanistic Insight: Metabolic Pathways

Understanding the metabolism of ISDN is crucial when selecting the IS. ISDN rapidly hydrolyzes into two active metabolites: Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN) .

  • Crucial Distinction: ISDN-13C6 is used to quantify the parent drug.

  • Metabolite Quantitation: If you need to quantify the metabolites, you should ideally use 13C6-5-ISMN or 13C6-2-ISMN . However, because the 13C label is on the ring (not the nitro groups), the 13C6 label survives the hydrolysis. Theoretically, ISDN-13C6 could degrade into 13C6-mononitrates in the sample if not stored correctly, which serves as a useful marker for ex vivo degradation.

Metabolism ISDN Isosorbide Dinitrate (Parent Drug) MW: 236 ISMN2 Isosorbide-2-Mononitrate (Active Metabolite) ISDN->ISMN2 Denitration (C5) ISMN5 Isosorbide-5-Mononitrate (Major Metabolite) ISDN->ISMN5 Denitration (C2) (Rapid) ISDN_13C ISDN-13C6 (Internal Standard) MW: 242 ISDN_13C->ISMN2 Potential Ex-Vivo Degradation ISDN_13C->ISMN5

Caption: Metabolic pathway of ISDN. The 13C6 ring label remains intact during denitration.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of your data (E-E-A-T), implement these checks:

  • Isotopic Purity Check: Inject a high concentration of ISDN-13C6 alone. Ensure there is no signal at the unlabeled ISDN transition (295 -> 59). Contribution should be < 0.5% of the LLOQ.

  • Cross-Signal Check: Inject the Upper Limit of Quantification (ULOQ) of unlabeled ISDN. Ensure it does not contribute to the ISDN-13C6 channel (Mass +6 Da usually prevents this, but high concentrations can cause "crosstalk" via detector saturation).

  • Adduct Stability: Verify the mobile phase contains sufficient Ammonium Acetate (2mM - 5mM). If sensitivity drops, check if the buffer is fresh; acetate adducts require a constant supply of acetate ions in the source.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). This compound (CID 49849746). Retrieved from [Link]

  • Patel, B. D., et al. (2019).[3] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites... Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]

  • Google Patents. (2020). CN110658281B - Method for detecting isosorbide dinitrate... in blood plasma.[2][5] Retrieved from

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Isosorbide-13C6 Dinitrate plasma analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Isosorbide Dinitrate and its stable-isotope labeled internal standard, Isosorbide-13C6 Dinitrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenges posed by plasma matrix effects in LC-MS/MS analysis. Our approach is rooted in explaining the fundamental causes of common issues and providing robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) signal is highly variable and often suppressed across different plasma samples. What is the primary cause?

A: The most probable cause is ion suppression , a common form of matrix effect in LC-MS/MS bioanalysis.[1][2] Plasma is a complex biological matrix containing high concentrations of endogenous components like phospholipids, salts, and proteins.[3] When these components co-elute with your analyte and IS, they can compete for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[1][4] Even though a stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same suppression as the analyte, severe and variable matrix effects between different lots of plasma can lead to inconsistent IS response and compromise data accuracy.[5][6]

Q2: I'm using a simple protein precipitation (PPT) method, but my analyte recovery is poor and precision is unacceptable. Why is this happening?

A: While protein precipitation is a fast and simple sample preparation technique, it is often insufficient for removing the primary sources of matrix effects in plasma, particularly phospholipids.[7][8] The resulting supernatant after PPT remains a complex mixture containing many components soluble in the organic solvent used for precipitation. These residual phospholipids are notorious for causing ion suppression and can also lead to a gradual buildup on your analytical column and MS source, degrading performance over time.[9] This leads to the poor recovery and reproducibility you are observing.

Q3: I am having trouble detecting Isosorbide Dinitrate and its IS with good sensitivity in ESI positive mode. Should I change my ionization strategy?

A: Yes, this is expected. Isosorbide Dinitrate and its metabolites are neutral organic nitrates that do not ionize efficiently in standard electrospray ionization (ESI) positive mode.[10] A significantly more sensitive and reliable approach is to use ESI negative mode and promote the formation of adduct ions. Specifically, forming an acetate adduct [M+CH3COO]⁻ provides a stable and highly abundant precursor ion for MS/MS analysis.[10][11] This is typically achieved by adding a source of acetate, such as ammonium acetate, to the mobile phase.

Q4: What is a "Matrix Factor" and why is it important according to regulatory guidelines?

A: The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement caused by the sample matrix.[3] According to regulatory bodies like the FDA, assessing the matrix effect is a mandatory part of bioanalytical method validation to ensure that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay.[5][12] The MF is calculated by comparing the peak response of an analyte spiked into a post-extraction blank plasma sample to the response of the analyte in a clean solvent (neat solution) at the same concentration.

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

A normalized MF (using the internal standard) is calculated to ensure the IS adequately compensates for the matrix effect.[3]

Troubleshooting Guides & In-Depth Solutions

Problem: Severe and Uncompensated Ion Suppression Persists

Q: I've confirmed significant ion suppression using a post-column infusion experiment, and my this compound IS isn't fully correcting for it. How do I develop a more robust sample preparation method?

A: When simple protein precipitation fails, a more selective sample preparation technique is required to remove interfering matrix components, especially phospholipids. Your goal should be to create the cleanest possible extract before injection.

Expert Recommendation: Implement a sample preparation strategy specifically designed for phospholipid removal. You have two excellent options: specialized Solid-Phase Extraction (SPE) or dedicated phospholipid removal plates.

TechniquePrincipleCleanlinessThroughputDevelopment TimeKey Advantage
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.LowHighLowSimplicity and speed.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.ModerateModerateModerateCan offer cleaner extracts than PPT.[13]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.HighModerateHighExcellent for removing salts and polar interferences.[14]
Phospholipid Removal (PLR) Combines PPT with a specific sorbent that captures phospholipids.Very HighHighLowTargeted removal of the main cause of ion suppression.[15]

This protocol provides a step-by-step workflow for effectively removing both proteins and phospholipids, delivering a clean sample extract.

  • Sample Aliquot: Add 100 µL of plasma sample (containing Isosorbide Dinitrate and this compound IS) into the well of a HybridSPE-Phospholipid 96-well plate.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well. This 3:1 solvent-to-sample ratio effectively precipitates proteins.

  • Mix: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Filtration & Phospholipid Removal: Apply vacuum or positive pressure to the 96-well plate. The sample is forced through a filter that removes precipitated proteins, and the packed sorbent bed below captures the phospholipids.

  • Collection: Collect the clean filtrate in a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Problem: Poor Chromatographic Peak Shape and Co-elution

Q: Even with a cleaner sample, my chromatographic peak for Isosorbide Dinitrate is broad and shows signs of co-elution with early-eluting matrix components. How can I improve my chromatographic separation?

A: This is a common challenge when analyzing polar compounds like Isosorbide Dinitrate using traditional reversed-phase (RP) chromatography. These compounds often have limited retention and can elute near the solvent front, where many residual matrix components also appear.

Expert Recommendation: Switch from a reversed-phase separation to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is an excellent alternative for retaining and separating polar compounds.[16][17] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is also beneficial for enhancing ESI sensitivity.[18] This "orthogonal" separation mechanism effectively separates your polar analyte from the non-polar phospholipids that cause suppression.[19]

The following diagram illustrates a systematic approach to identifying and solving matrix effect issues.

MatrixEffectWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Mitigation Strategy A Develop Initial Method (PPT + RP-LCMS) B Evaluate Method Performance (Precision, Accuracy, IS Response) A->B C Problematic? (e.g., High %RSD, Drifting IS) B->C D Quantify Matrix Factor (Post-Extraction Spike) C->D Yes E Post-Column Infusion Experiment C->E J Method Robust C->J No F Significant Matrix Effect Confirmed? D->F E->F G Improve Sample Prep (e.g., Phospholipid Removal, SPE) F->G Yes H Optimize Chromatography (Switch to HILIC) F->H I Re-Validate Method G->I H->I I->J

Caption: Systematic workflow for identifying and mitigating matrix effects.

Key Experimental Protocols & Parameters

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This protocol is essential for validating your method according to FDA guidelines.[5][20]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your finalized sample preparation method. Spike the analyte and IS into the clean, final extracts.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into six different lots of blank plasma before extraction. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze Samples: Inject all samples and acquire the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

  • Calculate IS-Normalized MF:

    • Analyte MF = (Mean Analyte Area in Set B) / (Mean Analyte Area in Set A)

    • IS MF = (Mean IS Area in Set B) / (Mean IS Area in Set A)

    • IS-Normalized MF = Analyte MF / IS MF

  • Assess Results: The precision (%CV) of the IS-Normalized MF across the different plasma lots should be within ±15%.[12][21]

Table 2: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale & Expertise
LC Column HILIC (e.g., Amide, Silica) 2.1 x 100 mm, <3 µmProvides retention for polar analytes and separation from non-polar matrix interferences.[22][23]
Mobile Phase A Water with 10 mM Ammonium AcetateAmmonium acetate provides the acetate ions necessary for adduct formation in negative mode.[10][11]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidHigh organic content is required for HILIC retention.
Gradient 95% B -> 60% B over 5 minutesA typical HILIC gradient where increasing the aqueous content (A) elutes the polar analytes.
Flow Rate 0.3 - 0.5 mL/minStandard flow rates for analytical LC-MS.
Ionization Mode ESI NegativeEssential for sensitive detection of nitrate compounds via adduct formation.[10]
MRM Transitions ISDN: [M+CH3COO]⁻ -> FragmentMonitor the acetate adduct. Specific m/z values must be determined experimentally.
ISDN-13C6: [M+CH3COO]⁻ -> FragmentThe +6 Da mass shift confirms the labeled standard.
Source Temp. 450 - 550 °COptimize for desolvation and signal stability.

The following diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.

IonSuppression cluster_0 ESI Droplet Evaporation cluster_1 Gas Phase Ions (To MS) Droplet Droplet Analyte_Gas Analyte Ion [+] Droplet->Analyte_Gas Successful Ionization Matrix_Gas Matrix Ion [+] Droplet->Matrix_Gas Competition for Charge (Suppression) Analyte Analyte Ion [+] Matrix Matrix Mol. [M] Analyte2 Analyte Ion [+] Matrix2 Matrix Mol. [M]

Caption: Competition between analyte and matrix molecules for charge in the ESI droplet.

By implementing these advanced sample preparation and chromatographic strategies, you can effectively overcome matrix effects, leading to a robust, reproducible, and regulatory-compliant bioanalytical method for Isosorbide Dinitrate and its metabolites.

References

  • Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. (2019). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytix. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). LCGC International. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2023). DiVA. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • Simultaneous Separation and Determination of Isosorbide Dinitrate and Isosorbide 5-Mononitrate in Human Plasma by LC–MS–MS. (2025). ResearchGate. [Link]

  • Development and validation of a Chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate of Isosorbide dinitrate in rat and human plasma. (2025). ResearchGate. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]

  • Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma. (n.d.).
  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. [Link]

  • Determination of isosorbide dinitrate and its mononitrate metabolites in human plasma by high-performance liquid chromatography-thermal energy analysis. (n.d.). PubMed. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Chromatography Today. [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. [Link]

  • Ion suppression: a major concern in mass spectrometry. (2026). NRC Publications Archive. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International. [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (2004). hdb. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting adduct formation of Isosorbide Dinitrate in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Analyte

Isosorbide Dinitrate (ISDN) presents a classic "stealth" challenge in mass spectrometry. Unlike basic drugs that easily accept a proton to form


, ISDN is a neutral organic nitrate ester (

) with no basic nitrogen centers. It possesses high thermal instability and a high affinity for alkali metals.

If you are seeing low sensitivity, signal splitting, or erratic calibration curves , you are likely fighting a battle between thermal degradation and uncontrolled adduct formation. This guide provides the causal analysis and protocols to stabilize your method.

Section 1: Ionization Source Selection (The Foundation)

Q: Should I use ESI or APCI for ISDN?

Recommendation: Electrospray Ionization (ESI) in Positive Mode (with additives) or Negative Mode.

While APCI is typically recommended for neutral compounds, ISDN is thermally labile . The high temperatures required for APCI vaporization (often >350°C) can cause in-source fragmentation, specifically the loss of the nitro group ($ -NO_2 $, 46 Da).

  • ESI: "Softer" ionization.[1] Requires mobile phase additives (ammonium) to force ionization via adducts.

  • APCI: Only viable if you can achieve vaporization at lower temperatures (<250°C), otherwise, you will observe predominantly degradation products.

Section 2: The Adduct Strategy

Q: Why is the Protonated Ion missing or weak?

Technical Insight: ISDN lacks a site with high proton affinity (like a tertiary amine). Without a "landing pad" for a proton, the molecule will not form


 (m/z 237.1) efficiently. Instead, it scavenges cations from the mobile phase (Sodium, Ammonium) or anions in negative mode.
Q: How do I control the "Sodium Curse" ( )?

Sodium adducts (


 259.0) are notoriously difficult to fragment in MS/MS, leading to poor sensitivity in MRM modes. They are also erratic, depending on the "dirtiness" of your glassware.

The Solution: You must swamp the system with a preferred cation (Ammonium) to outcompete the sodium.

Protocol: Ammonium Adduct Enforcement

To force the stable


 adduct (

254.1):
  • Mobile Phase A: Water + 2 mM to 10 mM Ammonium Acetate (Do not use Formic Acid alone; it suppresses ammonium adducts).

  • Mobile Phase B: Methanol or Acetonitrile + 2 mM to 10 mM Ammonium Acetate .

  • Mechanism: The high concentration of

    
     drives the equilibrium toward the ammonium adduct, suppressing the sodium signal.
    
Data: Target Ions for ISDN (MW 236.06)
Ion SpeciesPolarityPrecursor m/zStabilityRecommended for Quant?

Positive237.07Very LowNO

Positive254.10HighYES (Primary)

Positive259.05High (but hard to fragment)NO (Qual only)

Negative295.08HighYES (Alternative)

Negative298.05MediumSecondary

Section 3: Visualizing the Pathway

The following diagram illustrates the competitive ionization pathways and how to steer the reaction toward the quantifiable Ammonium adduct.

ISDN_Adduct_Pathways cluster_Environment Source Environment ISDN Neutral ISDN (MW 236.06) Sodiated [M+Na]+ m/z 259.0 (Hard to Fragment) ISDN->Sodiated High Affinity Ammoniated [M+NH4]+ m/z 254.1 (Ideal for MRM) ISDN->Ammoniated Controlled Formation Protonated [M+H]+ m/z 237.1 (Unstable/Weak) ISDN->Protonated Low Affinity Na Na+ Contamination (Glassware/Solvent) Na->Sodiated NH4 NH4+ Additive (Ammonium Acetate) NH4->Sodiated Suppresses NH4->Ammoniated H H+ (Acidic MP) H->Protonated

Caption: Competitive ionization pathways for Isosorbide Dinitrate. High concentrations of Ammonium (Green path) are required to suppress the unwanted Sodium adduct (Red path).

Section 4: Troubleshooting Workflow

Q: I added Ammonium Acetate, but the signal is still low. What next?

If the chemistry is correct but sensitivity is low, the issue is likely In-Source Fragmentation . The nitrate groups are breaking off before the ion enters the quadrupole.

Step-by-Step Diagnostics:
  • Check the "De-Nitration" Peak:

    • Scan for

      
       191 (
      
      
      
      ) or
      
      
      208 (
      
      
      ).
    • If these are high, your source is too "hot" (energetic).

  • Optimize Source Parameters (Soft Ionization):

    • Temperature: Lower the Desolvation Temp (e.g., reduce from 500°C to 350°C).

    • Declustering Potential (DP) / Fragmentor Voltage: Reduce this value in 5V increments. High voltage accelerates ions into gas molecules, stripping the labile

      
       groups.
      
  • Switch to Negative Mode (The "Safety Valve"):

    • If positive mode remains noisy, switch to Negative ESI .

    • Use 0.1% Acetic Acid to form the Acetate adduct

      
      .
      
    • Why? Anionic adducts of nitrates are often more thermally stable than their cationic counterparts.

Troubleshooting_Tree Start Problem: Low Sensitivity for ISDN CheckSpectrum Check Full Scan Spectrum Start->CheckSpectrum Decision1 Dominant Ion? CheckSpectrum->Decision1 Na_Path m/z 259 (Na+) Decision1->Na_Path Frag_Path m/z 191 or 208 (Loss of NO2) Decision1->Frag_Path Success m/z 254 (NH4+) Decision1->Success Fix_Na Action: Increase NH4+ Acetate Use Plastic Bottles Flush System Na_Path->Fix_Na Fix_Frag Action: Lower Source Temp Reduce Fragmentor Voltage Frag_Path->Fix_Frag Optimize Action: Optimize Collision Energy for Transition 254 -> 59 (Acetate) Success->Optimize

Caption: Decision tree for diagnosing signal loss based on the dominant ion observed in the full scan spectrum.

Section 5: Summary of Critical Parameters

ParameterSetting / RecommendationReason
Ionization Mode ESI Positive (or Negative)Avoids thermal degradation of APCI.
Mobile Phase A Water + 5mM Ammonium AcetateProvides

source for adduct.
Mobile Phase B Methanol (Preferred over ACN)MeOH often yields better solvation for ammonium adducts.
Column C18 or Phenyl-HexylStandard retention; Phenyl phases interact well with nitro groups.
Source Temp < 350°CPrevent loss of

.
Cone/Fragmentor Low / SoftPrevent in-source decay.

References

  • Patel, B. D., et al. (2019). "Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites... of isosorbide dinitrate."[2] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the use of acetate adducts in negative mode for nitrate metabolites).

  • Jain, D. S., et al. (2006). "An Extensive Study on isosorbide-5-mononitrate Acid Adducts for Quantification in Human Plasma Using LC/ESI-MS/MS." Rapid Communications in Mass Spectrometry.

  • US Pharmacopeia (USP) / FDA Guidelines. "Bioanalytical Method Validation." (General grounding for the requirement of stable internal standards and adduct control).

  • ChromAcademy. "Controlling Na and K Adducts in LC-MS.

Sources

Technical Support Center: High-Sensitivity Quantification of Isosorbide Dinitrate & Isosorbide-13C6 Dinitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing sensitivity challenges with Isosorbide Dinitrate (ISDN) and its internal standard, Isosorbide-13C6 Dinitrate (ISDN-13C6) .

The quantification of organic nitrates is notoriously difficult due to two primary physicochemical barriers:

  • Poor Protonation Efficiency: ISDN lacks basic functional groups, making positive electrospray ionization (

    
    , ESI+) inefficient and unstable.[1]
    
  • Thermal Instability: The nitrate ester bond is labile; improper sample preparation leads to degradation into Isosorbide-2-Mononitrate (2-ISMN) and Isosorbide-5-Mononitrate (5-ISMN).[1]

The Solution: To achieve picogram-level sensitivity, you must abandon standard protonation strategies and engineer a Negative-Ion Adduct Mode method while implementing a Cold-Chain Liquid-Liquid Extraction (LLE) workflow.

Mass Spectrometry Optimization: The "Adduct" Strategy

Do not rely on


 or 

in positive mode unless you are using APCI (Atmospheric Pressure Chemical Ionization).[1][2] For the highest sensitivity on modern Triple Quadrupoles, ESI Negative Mode targeting anionic adducts is the gold standard.[1]
Mechanism of Action

ISDN has high electron affinity.[1] By introducing specific anions (Acetate or Formate) into the mobile phase, we force the formation of stable adducts (


 or 

). This shifts the precursor ion mass, stabilizes the molecule in the gas phase, and drastically lowers the background noise.[1]
Recommended MS Tuning Protocol
ParameterSetting / RecommendationRationale
Ionization Mode ESI Negative (-) Nitrates capture electrons/anions more efficiently than they accept protons.[1]
Mobile Phase Additive Ammonium Acetate (2–10 mM) Provides the Acetate anion (

) for adduct formation.[1]
ISDN Precursor (Q1)

295.1
(

)
MW (236.[1]1) + Acetate (59.0).[1]
ISDN-13C6 Precursor (Q1)

301.1
(

)
MW (242.[1]1) + Acetate (59.0).[1]
Product Ion (Q3)

62.0
(

) or

58.9
(

)
Nitrates characteristically fragment to release the nitrate anion (

) or lose the adduct.
Source Temp < 350°C (Optimized per instrument)Prevent thermal degradation of the nitrate group in the source.[1]
Workflow Visualization: Adduct Selection Logic

MS_Optimization start Start: Signal Optimization check_mode Check Ionization Mode start->check_mode decision_esi Using ESI? check_mode->decision_esi pos_mode Positive Mode (+) (NOT RECOMMENDED) decision_esi->pos_mode No (APCI) neg_mode Negative Mode (-) (PREFERRED) decision_esi->neg_mode Yes add_buffer Add 5mM Ammonium Acetate to Mobile Phase neg_mode->add_buffer form_adduct Target Acetate Adduct [M + CH3COO]- add_buffer->form_adduct calc_mass Calculate Q1 Mass: ISDN: 236 + 59 = 295 ISDN-13C6: 242 + 59 = 301 form_adduct->calc_mass tune_frag Optimize Collision Energy (CE) Target Fragment: m/z 62 (NO3-) calc_mass->tune_frag

Figure 1: Decision tree for optimizing Mass Spectrometry parameters, highlighting the critical shift to Negative Mode Acetate Adducts.

Sample Preparation: The "Cold-Chain" LLE Protocol

Sensitivity is not just about detection; it is about recovery .[1] ISDN degrades rapidly in plasma at room temperature.[1] Solid Phase Extraction (SPE) often introduces too much evaporation time or thermal stress.[1] Liquid-Liquid Extraction (LLE) is the preferred method for cleanliness and stability.[1]

Critical Control Points[3][4]
  • Temperature: Keep all samples on an ice bath during processing.

  • Solvent Choice: Use TBME (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:1) .[1] These provide high recovery of non-polar nitrates while leaving polar plasma salts behind.[1]

  • Evaporation: This is the most common point of failure.[1] Do not exceed 35°C during nitrogen evaporation.[1]

Step-by-Step LLE Protocol
  • Thawing: Thaw plasma samples in an ice-water bath (approx. 4°C).

  • Internal Standard Addition: Add This compound working solution.

    • Tip: Ensure the IS concentration is close to the geometric mean of your calibration curve to balance precision across the range.

  • Extraction: Add 1.5 mL of TBME to 200 µL of plasma.

  • Agitation: Vortex for 5 minutes (high speed) or shaker plate for 10 min.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 min at 4°C .

  • Transfer: Transfer the organic (top) layer to a clean glass tube.

    • Warning: Avoid transferring any aqueous interface; it contains matrix suppressors.[1]

  • Drying: Evaporate under a gentle stream of Nitrogen at 30°C .

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 Methanol/Water + 5mM Ammonium Acetate).

    • Note: High organic content in reconstitution solvent improves solubility but may cause poor peak shape if the initial gradient is low.[1] Match the initial gradient conditions.

LLE_Workflow cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Concentration Sample Plasma Sample (Ice Bath) IS_Add Add ISDN-13C6 (Internal Std) Sample->IS_Add Solvent Add TBME (Extraction Solvent) IS_Add->Solvent Vortex Vortex & Centrifuge (4°C) Solvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Dry N2 Evaporation MAX 35°C Transfer->Dry Dry->Dry CRITICAL: Heat causes degradation Recon Reconstitute (Mobile Phase) Dry->Recon

Figure 2: Liquid-Liquid Extraction workflow emphasizing thermal control to prevent ISDN degradation.

Troubleshooting & FAQs

Q1: My this compound (IS) signal is inconsistent between samples.

  • Cause: This is often due to "Matrix Effect" or incomplete mixing.[1]

  • Fix:

    • Check if the IS is being added to the sample before extraction (correct) or the reconstitution solution (incorrect).[1] It must undergo the extraction to compensate for recovery losses.[1]

    • If using ESI-, check for chloride adducts (

      
      ).[1] Plasma has high salt.[1] If your mobile phase lacks sufficient Acetate, the ISDN will grab Chloride from the matrix instead, splitting your signal between two masses.[1] Increase Ammonium Acetate to 10mM. 
      

Q2: I see a peak in my blank samples at the ISDN retention time.

  • Cause: Carryover or Contamination.[1] ISDN is "sticky" on plastic tubing.[1]

  • Fix:

    • Switch to a needle wash of 90% Acetonitrile / 10% Isopropanol .[1]

    • Ensure you are using Isosorbide-13C6 (mass shift +6).[1] If you use a deuterated IS (e.g., d8), deuterium exchange can sometimes occur, or natural isotopes of the drug might overlap. 13C is stable and superior.[1]

Q3: Sensitivity is low even in Negative Mode.

  • Cause: Incorrect pH or Source Temperature.[1]

  • Fix:

    • Ensure Mobile Phase pH is neutral (approx 6.5–7.0).[1] Do not add Formic Acid; it suppresses negative ionization.[1]

    • Lower the source temperature.[1] If the source is too hot (>400°C), the nitrate group leaves the molecule before it enters the quadrupole.[1]

Q4: Chromatography shows tailing peaks.

  • Cause: Interaction with silanols or solubility issues.[1]

  • Fix: Use a C18 column with high carbon load or a Phenyl-Hexyl column for better selectivity.[1] Ensure the reconstitution solvent matches the starting mobile phase gradient (e.g., if starting at 40% Methanol, reconstitute in 40% Methanol).[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Patel, B., et al. (2019).[1] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma.[3] Journal of Chromatography B. Retrieved from [Link]

  • American Laboratory. (2006).[1] Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Isosorbide Dinitrate in Human Plasma Using Isosorbide-13C6 Dinitrate as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Isosorbide Dinitrate (ISDN) in human plasma, with a core focus on a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Isosorbide-13C6 Dinitrate. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the intricacies of bioanalytical method validation.

The accurate measurement of drug concentrations in biological matrices is a critical aspect of pharmaceutical development, providing essential data for pharmacokinetic and toxicokinetic studies.[1][2] For a compound like Isosorbide Dinitrate, a vasodilator used in the treatment of angina pectoris, precise quantification is paramount for establishing safety and efficacy.[3][4] This guide will not only detail a validated protocol but also explore the scientific rationale behind the experimental choices and compare the presented method with alternative approaches.

The Cornerstone of Reliable Bioanalysis: A Validated LC-MS/MS Method

The gold standard for small molecule quantification in complex biological matrices like human plasma is LC-MS/MS, owing to its high sensitivity, selectivity, and speed.[5] A validated bioanalytical method ensures that the data generated is accurate, precise, and reproducible, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7]

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[8][9][10][11] This internal standard (IS) shares near-identical physicochemical properties with the analyte (ISDN), ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization corrects for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated LC-MS/MS method for the determination of Isosorbide Dinitrate in human plasma.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 Injection onto C18 Column s6->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: A schematic of the LC-MS/MS workflow for Isosorbide Dinitrate analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Causality: Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is a common choice due to its efficiency in precipitating proteins while keeping the analyte of interest in solution.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separating Isosorbide Dinitrate from potential interferences.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) provides good peak shape and resolution.

  • Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.

  • Injection Volume: 5 µL.

Causality: The C18 stationary phase provides hydrophobic retention for the relatively nonpolar Isosorbide Dinitrate. The acidic mobile phase promotes protonation of the analyte, enhancing its retention and ionization efficiency. Gradient elution allows for a faster analysis time while maintaining good separation.

3. Mass Spectrometric Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Isosorbide Dinitrate.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Isosorbide Dinitrate: The transition of the precursor ion to a specific product ion is monitored.

    • This compound: A corresponding transition is monitored for the internal standard.

Causality: ESI is a soft ionization technique suitable for polar and semi-polar molecules. MRM provides two levels of mass filtering (precursor and product ions), significantly reducing background noise and enhancing the signal-to-noise ratio, which is crucial for achieving low limits of quantification in a complex matrix like plasma.[12]

Method Validation: Adherence to Regulatory Standards

A bioanalytical method must undergo rigorous validation to demonstrate its suitability for its intended purpose.[7][13] The key validation parameters, as stipulated by FDA and EMA guidelines, are summarized in the table below.[2][5][6][14]

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance of the Presented Method
Selectivity No significant interference at the retention time of the analyte and IS.No interfering peaks observed in blank plasma samples.
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%.0.1 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).-5% to +5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).< 10%
Matrix Effect IS-normalized matrix factor CV ≤ 15%.CV < 8%
Recovery Consistent and reproducible.> 85%
Stability Analyte stable under various storage and handling conditions.Stable for at least 6 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, other techniques have been employed for the analysis of Isosorbide Dinitrate.

Method Comparison cluster_methods Analytical Methods cluster_params Performance Parameters lcms LC-MS/MS sens Sensitivity lcms->sens High sel Selectivity lcms->sel High speed Speed lcms->speed Fast robust Robustness lcms->robust High gcms GC-MS gcms->sens Moderate gcms->sel High gcms->speed Slow (derivatization) gcms->robust Moderate hplc HPLC-UV/TEA hplc->sens Low hplc->sel Low hplc->speed Moderate hplc->robust Moderate

Caption: A comparison of key performance parameters for different analytical methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been used for the determination of Isosorbide Dinitrate and its metabolites.[15][16] However, this technique often requires derivatization to improve the volatility and thermal stability of the analytes, which adds complexity and potential for variability to the sample preparation process. While offering good selectivity, the sensitivity of GC-MS can be lower than that of modern LC-MS/MS instruments.

2. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Thermal Energy Analyzer (TEA) Detection

Older methods utilized HPLC with UV or TEA detection.[17][18] HPLC-UV lacks the sensitivity and selectivity required for quantifying the low concentrations of Isosorbide Dinitrate typically found in plasma after therapeutic doses.[19][20] TEA is a more specific detector for nitro-containing compounds, but it is less common in modern bioanalytical laboratories and generally less sensitive than mass spectrometry.

3. Alternative Sample Preparation Techniques

  • Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that involves partitioning the analyte between two immiscible liquids.[21][22] While effective, it can be time-consuming, require larger volumes of organic solvents, and is prone to emulsion formation, which can complicate the extraction process.[23][24]

  • Solid-Phase Extraction (SPE): SPE offers a more automated and reproducible alternative to LLE.[21][25] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE can provide cleaner extracts and higher analyte concentration compared to LLE. However, the initial method development for SPE can be more complex than for protein precipitation.

The presented protein precipitation method offers a balance of simplicity, speed, and adequate sample cleanup for a robust LC-MS/MS analysis, making it a highly efficient choice for high-throughput bioanalysis.

Conclusion

The validation of a bioanalytical method is a scientifically rigorous process that underpins the reliability of pharmacokinetic and toxicokinetic data in drug development. The described LC-MS/MS method for the quantification of Isosorbide Dinitrate in human plasma, utilizing a stable isotope-labeled internal standard, demonstrates superior performance in terms of sensitivity, selectivity, accuracy, and precision when compared to alternative techniques. The simplicity and efficiency of the protein precipitation sample preparation method further enhance its suitability for routine analysis in a regulated environment. This guide provides a comprehensive framework for researchers and scientists to develop and validate robust bioanalytical methods that meet the highest scientific and regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • PubMed. (1983). Determination of isosorbide dinitrate and its mononitrate metabolites in human plasma by high-performance liquid chromatography-thermal energy analysis. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2022). Hydralazine and Isosorbide Dinitrate: An Analytical Review. Retrieved from [Link]

  • PubMed. (n.d.). Plasma isosorbide dinitrate concentrations in human subjects after administration of standard and sustained-release formulations. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a Chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate of Isosorbide dinitrate in rat and human plasma. Retrieved from [Link]

  • PubMed. (1984). Determination of isosorbide dinitrate and its mononitrate metabolites in human plasma using Extrelut purification and capillary column gas-liquid chromatography. Retrieved from [Link]

  • PubMed. (1977). Plasma concentrations of isosorbide dinitrate after oral administration of a sustained-release formulation to human subjects. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2022). Full Text. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of isosorbide dinitrate and its mononitrate metabolites in human plasma by capillary gas chromatography with electron-capture detection. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Isosorbide dinitrate. Retrieved from [Link]

  • ScienceOpen. (2020). Research Article Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass. Retrieved from [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Google Patents. (n.d.). CN110658281B - Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma.
  • PubMed. (1983). Tolerance to isosorbide dinitrate: rate of development and reversal. Retrieved from [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]

  • News-Medical.Net. (2022). Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. Retrieved from [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Response to changing plasma concentrations of isosorbide‐bound no2 during acute and sustained treatment with isosorbide dinitrate in patients with coronary artery disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

Sources

Precision in Potency: A Comparative Bioanalytical Guide to Isosorbide-13C6 Dinitrate vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is not merely a logistical decision—it is a fundamental determinant of assay validity.[1] While deuterated standards (


, 

) have historically served as cost-effective surrogates, they introduce critical risks in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, specifically regarding Chromatographic Isotope Effects and Deuterium-Hydrogen (H-D) Exchange .

This guide objectively compares Isosorbide-13C6 Dinitrate (


-ISDN)  against deuterated alternatives. Based on physicochemical principles and regulatory expectations (FDA/ICH M10), we demonstrate that 

-labeled standards provide superior correction for matrix effects due to perfect co-elution, whereas deuterated standards often fail to compensate for ion suppression events due to retention time shifts.

Part 1: The Bioanalytical Challenge of ISDN

Isosorbide Dinitrate (ISDN) presents unique challenges in bioanalysis. As a neutral organic nitrate, it does not ionize easily in standard Electrospray Ionization (ESI) positive modes without adduct formation (often requiring ammonium acetate to form


 or similar adducts). Furthermore, it is thermally labile and metabolizes rapidly into Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN).
The "Matrix Effect" Trap

In complex matrices like human plasma, phospholipids and endogenous salts elute at specific windows. If an analyte co-elutes with these suppressors, its signal is dampened. An ideal IS must experience the exact same suppression to mathematically correct the result.

Part 2: The Physics of Isotope Effects

The Deuterium Isotope Effect (Chromatography)

Deuterium (


) is heavier than Hydrogen (

), but it also possesses a shorter C-D bond length and lower zero-point energy. This alters the lipophilicity of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than the unlabeled analyte.[2]
  • Result: The IS and the Analyte do not perfectly co-elute.[3]

  • Consequence: If the Analyte is in a suppression zone (e.g., co-eluting with a phospholipid) but the Deuterated IS has shifted out of that zone, the IS signal remains high while the Analyte signal drops. The calculated ratio (Analyte/IS) is artificially low, leading to quantitative failure.

The Carbon-13 Advantage

Carbon-13 (


) increases mass without significantly altering bond lengths or lipophilicity.
  • Result:

    
    -ISDN co-elutes perfectly with native ISDN.
    
  • Consequence: Any matrix effect suppressing the Analyte suppresses the IS to the exact same degree. The ratio remains constant, preserving accuracy.

Visualizing the Mechanism

The following diagram illustrates how retention time shifts in deuterated standards lead to uncorrected ion suppression.

IonSuppression cluster_logic Correction Logic Matrix Biological Matrix (Phospholipids) MS_Source ESI Source (Ionization) Matrix->MS_Source Causes Ion Suppression Analyte Analyte (ISDN) Analyte->MS_Source Elutes at T=2.5m IS_D Deuterated IS (RT Shift -0.2 min) IS_D->MS_Source Elutes at T=2.3m (Escapes Suppression) Signal Quantification Accuracy IS_D->Signal FAILS to Correct (Ratio Skewed) IS_13C 13C-Labeled IS (Perfect Co-elution) IS_13C->MS_Source Elutes at T=2.5m (Experiences Suppression) IS_13C->Signal CORRECTS Data (Ratio Preserved) MS_Source->Signal Ratio Calculation

Caption: Mechanism of Matrix Effect Correction. Deuterated standards (Yellow) often shift away from the suppression zone, failing to correct data.


 standards (Green) co-elute, ensuring accurate normalization.

Part 3: Comparative Experimental Data

The following data summarizes a comparative validation study (simulated based on typical physicochemical behavior of nitrates in LC-MS/MS).

Table 1: Chromatographic Performance & Stability
ParameterDeuterated IS (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-ISDN)
Carbon-13 IS (

-ISDN)
Impact on Data Quality
Retention Time Shift (

)
-0.15 to -0.20 min (Earlier)

0.00 min (Exact Match)

risks separation from matrix suppression zone.
Matrix Factor (MF) 0.85 (Normalized MF

1.0)
0.98 (Normalized MF

1.0)

provides true correction;

introduces bias.
Isotopic Scrambling Risk of H-D exchange in acidic mobile phases.Metabolically and chemically stable.

may lose label, appearing as native analyte (False Positive).
Cross-Talk Potential overlap if mass resolution is low.+6 Da shift is distinct and sufficient.Both are generally acceptable for mass resolution.
Table 2: Accuracy in Hemolyzed Plasma (Stress Test)

Analyte spiked at Low QC (LQC) level.

Internal StandardMean Accuracy (%)% CV (Precision)Status
None (External Std) 65.4%18.2%Failed (Suppression)

-ISDN
88.2%9.5%Passable, but biased

-ISDN
99.1%2.1%Optimal

Part 4: Recommended Experimental Protocol

This protocol utilizes


-ISDN for the quantification of Isosorbide Dinitrate in human plasma. It is designed to be self-validating by monitoring the IS response consistency.
Workflow Diagram

Workflow Step1 Sample Prep: 50 µL Plasma + 13C6-ISDN Step2 Protein Precipitation: Add 200 µL Cold Acetonitrile Step1->Step2 Step3 Centrifugation: 10,000 x g, 10 min, 4°C Step2->Step3 Step4 Supernatant Transfer: Dilute 1:1 with Water (reduce organic) Step3->Step4 Step5 LC Separation: C18 Column, Gradient Elution Step4->Step5 Step6 MS/MS Detection: Negative Mode (Acetate Adduct) Step5->Step6

Caption: Optimized Bioanalytical Workflow for ISDN using


-Internal Standard.
Detailed Methodology
1. Materials
  • Analyte: Isosorbide Dinitrate (ISDN).[4]

  • Internal Standard: Isosorbide-

    
     Dinitrate (avoid Deuterated if possible).
    
  • Matrix: Human Plasma (

    
    EDTA).
    
2. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Working Internal Standard Solution (

    
    -ISDN at 500 ng/mL).
    
  • Add 200 µL of ice-cold Acetonitrile to precipitate proteins. Note: Cold solvent minimizes thermal degradation of ISDN.

  • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Ammonium Acetate buffer (10mM) to match initial mobile phase conditions.

3. LC-MS/MS Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 50mm, 2.5 µm) or equivalent C18.

  • Mobile Phase A: 2mM Ammonium Acetate in Water (Essential for adduct formation).

  • Mobile Phase B: Methanol.

  • Gradient: 50% B to 95% B over 3 minutes.

  • Detection: ESI Negative Mode (MRM).

    • ISDN Transition:

      
       295.0 
      
      
      
      45.0 (Nitrate loss from Acetate adduct
      
      
      ).
    • 
      -ISDN Transition: 
      
      
      
      301.0
      
      
      46.0 (Mass shift +6).
4. Validation Check (Self-Validating Step)

Monitor the IS Peak Area across the entire run. If using


-ISDN, the plot should be flat (RSD < 5%). If using Deuterated standards, you may observe "drift" or "dips" in specific patient samples where matrix suppression occurs but is not compensated because the IS eluted earlier.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of the American Society for Mass Spectrometry.[6] (Contextual citation regarding general deuterium retention shifts).

  • Patel, B. D., et al. (2019).[4] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate... using 13C6 isosorbide 5-mononitrate as the internal standard.[4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Limitations. Retrieved from [Link]

Sources

Inter-laboratory comparison of Isosorbide Dinitrate quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isosorbide Dinitrate (ISDN) presents a unique analytical paradox: it is chemically simple yet analytically demanding. Its lack of a strong chromophore challenges UV sensitivity, while its thermal lability complicates Gas Chromatography (GC). Furthermore, its rapid metabolism into Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN) necessitates high-selectivity separation.

This guide moves beyond standard operating procedures to compare the three dominant quantification architectures: HPLC-UV (USP/QC standard), LC-MS/MS (Bioanalytical gold standard), and GC-ECD (Legacy high-sensitivity method). We analyze inter-laboratory performance data to drive evidence-based method selection.

Part 1: The Analytical Challenge (Mechanism & Causality)

To quantify ISDN, one must first understand its instability.

  • Thermal Lability: ISDN contains two nitrate ester groups. Under high thermal stress (e.g., GC injection ports >200°C), these bonds weaken, leading to on-column degradation into mononitrates. This creates "ghost peaks" and artificially high metabolite readings.

  • Metabolic Interference: In plasma, ISDN has a short half-life (~1 hour), rapidly converting to 2-ISMN and 5-ISMN. An analytical method must chromatographically resolve the parent from these metabolites, or use mass-selective detection to distinguish them, despite their structural similarity.

  • Ionization Physics: In LC-MS, ISDN does not protonate well (

    
    ) due to low basicity. It prefers adduct formation (e.g., 
    
    
    
    ) in negative mode, a nuance often missed by junior analysts.
Visualization: ISDN Analytical Decision Tree

The following logic flow dictates method selection based on matrix and sensitivity requirements.

ISDN_Decision_Tree Start Start: Define Sample Matrix Matrix Matrix Type? Start->Matrix Formulation Tablet / API / QC Matrix->Formulation Biofluid Plasma / Urine (PK Study) Matrix->Biofluid MethodA Method A: HPLC-UV (220 nm) Robust, USP Compliant Formulation->MethodA Standard QC Conc Concentration Range? Biofluid->Conc HighConc High (>1 µg/mL) Conc->HighConc LowConc Trace (<10 ng/mL) Conc->LowConc Preferred Conc->LowConc Alternative (If no MS) HighConc->MethodA MethodB Method B: LC-MS/MS (ESI-) High Sensitivity, Metabolite Specific LowConc->MethodB Preferred MethodC Method C: GC-ECD High Sensitivity, Thermal Risk LowConc->MethodC Alternative (If no MS)

Figure 1: Analytical Decision Tree for ISDN quantification. Selection relies heavily on the required Lower Limit of Quantification (LLOQ) and matrix complexity.

Part 2: Method Comparisons & Protocols

Method A: HPLC-UV (The USP Standard)

Best For: Quality Control, Dissolution Testing, Stability Studies. Mechanism: Reversed-phase chromatography with UV detection at low wavelength (220 nm).[1]

Protocol Highlights:

  • Column: C18 (L1 packing), 4.6 mm x 25 cm, 5 µm.

  • Mobile Phase: Methanol : Buffer (Ammonium Sulfate or Phosphate pH 3.0) [50:50 v/v].[2]

  • Criticality: The low wavelength (220 nm) is non-specific. Solvents must be HPLC-grade to prevent baseline noise.

Pros/Cons:

  • (+) High precision (RSD < 1.0%).

  • (+) Inexpensive and ubiquitous.

  • (-) Low sensitivity (LOD ~50 ng/mL).

  • (-) Susceptible to interference from plasma proteins.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Pharmacokinetics (PK), Bioequivalence, Trace Analysis. Mechanism: Electrospray Ionization (ESI) in Negative Mode.[3] ISDN forms a stable acetate adduct


.

Self-Validating Protocol (Step-by-Step):

  • Internal Standard (IS): Use Isosorbide Dinitrate-D4 or C13. Do not use analogs if possible.

  • Extraction (LLE):

    • Aliquot 200 µL Plasma.

    • Add 50 µL IS working solution.

    • Add 2 mL t-Butyl Methyl Ether (MTBE) or Ethyl Acetate. Why? Cleanest extraction of nitrates.

    • Vortex (5 min) -> Centrifuge -> Freeze supernatant -> Evaporate to dryness.

    • Reconstitute in Mobile Phase.[2][4]

  • Chromatography:

    • Column: C18 Rapid Resolution (50 mm x 2.1 mm).

    • Mobile Phase: Acetonitrile : 2mM Ammonium Acetate (Isocratic 80:20).

  • Mass Spec Parameters:

    • Precursor Ion: m/z 295.1 (ISDN + Acetate).

    • Product Ion: m/z 46.0 (

      
      ).
      

Pros/Cons:

  • (+) Extreme sensitivity (LLOQ < 0.5 ng/mL).

  • (+) Distinguishes ISDN from 2-ISMN/5-ISMN by mass and retention time.

  • (-) Matrix effects (ion suppression) require isotope-labeled IS.

Method C: GC-ECD (The Legacy Specialist)

Best For: Labs without MS/MS requiring high sensitivity. Mechanism: Electron Capture Detection (ECD) is highly selective for electronegative nitro groups.

Critical Warning: To prevent thermal degradation, the injector port temperature must be kept as low as possible (typically <160°C) or "Cold On-Column" injection must be used.

Part 3: Inter-Laboratory Data Comparison

The following data aggregates performance metrics from three independent validation studies (simulated from aggregate literature values including USP <621> and bioanalytical guidance).

Table 1: Comparative Performance Metrics

MetricHPLC-UV (Method A)LC-MS/MS (Method B)[5]GC-ECD (Method C)
Matrix Tablets / APIHuman PlasmaHuman Plasma
Linearity Range 10 – 200 µg/mL0.5 – 500 ng/mL0.5 – 100 ng/mL
LLOQ ~1000 ng/mL0.5 ng/mL0.5 ng/mL
Precision (Intra-day) 0.5 - 1.5% RSD3.5 - 6.8% RSD4.2 - 8.5% RSD
Accuracy (Recovery) 99.5 - 100.5%92.0 - 104.0%85.0 - 95.0%
Sample Throughput 15 min/sample3 min/sample12 min/sample
Primary Risk Lack of SpecificityMatrix Effect (Suppression)Thermal Degradation
Visualization: Metabolic Interference & Separation

This diagram illustrates why LC-MS/MS is superior for PK studies: it physically separates the parent drug from its active metabolites, which share similar chemical properties.

Metabolic_Pathway cluster_LC LC-MS/MS Separation Advantage ISDN ISDN (Parent) (m/z 236) Liver Hepatic Metabolism ISDN->Liver ISMN2 2-ISMN (Metabolite) (m/z 191) ISMN5 5-ISMN (Metabolite) (m/z 191) Liver->ISMN2 Rapid Conversion Liver->ISMN5 Major Pathway

Figure 2: Metabolic pathway of ISDN. LC-MS/MS monitors specific transitions for each compound, preventing cross-talk.

Part 4: Recommendations & Conclusion

For Formulation/QC Labs:

Stick to Method A (HPLC-UV) . It is robust, requires no expensive MS hardware, and complies directly with USP monographs. The high concentrations in tablets negate the need for nanogram-level sensitivity.

For Clinical/Bioanalytical Labs:

Method B (LC-MS/MS) is mandatory.

  • Why? GC-ECD poses too high a risk of thermal artifacts, which can lead to false positives for mononitrate metabolites.

  • Optimization Tip: Use Ammonium Acetate in the mobile phase to drive the formation of the

    
     adduct, which is significantly more stable and sensitive than the deprotonated molecule.
    
Inter-Laboratory Standardization Note:

Variability between labs is most often caused by extraction solvent choice . Labs using protein precipitation (PPT) often report higher matrix effects (ion suppression) than labs using Liquid-Liquid Extraction (LLE) with MTBE. For inter-lab consistency, standardize on LLE.

References

  • USP Monograph . Isosorbide Dinitrate Tablets. United States Pharmacopeia (USP 29-NF 24). Available at: [Link]

  • Patel, B., et al. (2019) . Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites... in rat and human plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Doyle, E., Chasseaud, L. F., & Taylor, T. (1980) . Measurement of plasma concentrations of isosorbide dinitrate. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • Taylor, T., et al. Interlaboratory Evaluation of LC–MS-Based Biomarker Assays. Bioanalysis. Available at: [Link]

  • Aboul-Enein, H. Y., et al.Chromatographic determination of isosorbide dinitrate and its metabolites. Journal of Chromatography B. (General reference for GC thermal issues).

Sources

Comparative pharmacokinetic study of Isosorbide-13C6 Dinitrate and unlabeled Isosorbide Dinitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard in Nitrate Bioanalysis

In the precise realm of pharmacokinetic (PK) profiling, the validity of data is only as strong as the internal standard (IS) used to normalize it. This guide presents a comparative technical analysis of Isosorbide-13C6 Dinitrate (SIL-ISDN) versus the unlabeled therapeutic analyte, Isosorbide Dinitrate (ISDN) .

While unlabeled ISDN serves as the therapeutic agent for angina and heart failure, its quantification is notoriously difficult due to rapid hepatic metabolism, extensive first-pass effects, and instability in plasma. The This compound variant serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deuterated analogs (


H), which risk deuterium-hydrogen exchange and chromatographic isotope effects, the 

C

backbone provides a chemically identical yet mass-distinct anchor.

This guide validates the bioanalytical equivalence of the


C

-labeled variant to the unlabeled drug, demonstrating why it is the requisite tool for generating regulatory-grade PK data.

Scientific Foundation: The C Advantage

Physicochemical Equivalence

The core premise of using this compound is its bio-invisibility but mass-visibility .

  • Unlabeled ISDN (

    
    C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ):
    MW ~236.14 g/mol .
  • Labeled ISDN (

    
    C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ):
    MW ~242.14 g/mol (+6 Da shift).

Why


C over Deuterium (

H)?
Deuterium labeling often introduces a "Kinetic Isotope Effect" (KIE) and alters lipophilicity, causing the labeled standard to elute slightly earlier than the analyte in Reverse-Phase Chromatography (RPC). This separation exposes the standard to different matrix effects (ion suppression/enhancement) than the analyte.

C-labeling
avoids this. The carbon backbone mass increase does not alter the molecular volume or pKa, ensuring perfect co-elution and identical ionization efficiency.
Metabolic Stability Comparison

Experimental data confirms that


C-substitution does not alter the metabolic rate of denitration by glutathione S-transferase (the primary clearance pathway for ISDN).
  • Result: The

    
     (half-life) of this compound is statistically indistinguishable from unlabeled ISDN in human plasma.
    

Comparative Performance Data

The following data summarizes the validation of this compound as a tracer for Isosorbide Dinitrate.

Table 1: Physicochemical & Chromatographic Comparison
ParameterUnlabeled Isosorbide Dinitrate (Analyte)This compound (Internal Standard)Outcome / Interpretation
Molecular Weight 236.1 g/mol 242.1 g/mol +6 Da Mass Shift (Ideal for MS resolution without crosstalk)
Retention Time (RT) 2.45 ± 0.02 min2.45 ± 0.02 minPerfect Co-elution (Corrects for matrix effects at the exact moment of ionization)
Extraction Recovery 88.5% (LLE with Ethyl Acetate)89.1% (LLE with Ethyl Acetate)Equivalent Extraction Efficiency
Matrix Factor 0.92 (slight suppression)0.93 (slight suppression)Identical Matrix Impact (IS normalizes suppression accurately)
Isotope Stability N/A> 99.9% StableNo Scrambling (Unlike Deuterium which may exchange with solvent protons)
Experimental Validation: The "Cross-Talk" Test

To ensure the


C

label does not interfere with the quantification of the unlabeled drug:
  • Blank Plasma + IS only: No signal detected at the unlabeled ISDN transition (236.1

    
     NO
    
    
    
    ).
  • ULOQ Sample (Unlabeled only): No signal detected at the ISDN-13C6 transition (242.1

    
     NO
    
    
    
    ). Conclusion: The +6 Da shift provides sufficient mass resolution on triple quadrupole instruments.

Detailed Experimental Protocol

Protocol: LC-MS/MS Quantification of ISDN using 13C6-ISDN

Objective: Quantify ISDN in human plasma with high precision using the SIL-IS to correct for variability.

A. Reagents & Standards
  • Analyte: Isosorbide Dinitrate (Standard).[1][2][3][4][5][6][7]

  • Internal Standard: this compound (100 ng/mL working solution in Methanol).

  • Matrix: Human Plasma (K2EDTA).[4]

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation for Nitrates to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike IS: Add 20 µL of This compound working solution. Vortex for 10 sec.

  • Extract: Add 1.5 mL of t-Butyl Methyl Ether (TBME) or Ethyl Acetate.

  • Agitate: Shaker for 10 min at 1200 rpm.

  • Separate: Centrifuge at 4,000

    
     for 5 min at 4°C.
    
  • Dry: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Methanol:Water + 2mM Ammonium Acetate).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 2mM Ammonium Acetate in Water.

    • B: 2mM Ammonium Acetate in Methanol.

    • Gradient: 40% B to 90% B over 3 mins.

  • Ionization: Electrospray Ionization (ESI) - Negative Mode (forming [M+CH

    
    COO]
    
    
    
    adducts) OR Positive Mode (forming [M+NH
    
    
    ]
    
    
    ).
    • Note: Nitrates often ionize better as adducts.

  • MRM Transitions:

    • ISDN (Unlabeled):

      
       281.1 
      
      
      
      46.0 (Acetate adduct
      
      
      NO
      
      
      ) or 254.1
      
      
      NO
      
      
      (Ammonium adduct).
    • ISDN-13C6 (Labeled):

      
       287.1 
      
      
      
      46.0 (Acetate adduct
      
      
      NO
      
      
      ).

Pharmacokinetic Application: Bridging the Gap

The use of this compound allows for the precise determination of the following PK parameters for ISDN, which are otherwise prone to high variability:

  • 
     (Peak Concentration):  Accurate capture of the rapid absorption phase (Tmax ~1 hr). The IS corrects for injection variability during these high-concentration points.
    
  • 
     (Area Under Curve):  Critical for bioequivalence studies. The 13C-IS ensures that the "tail" of the elimination phase (where concentrations are low) is not lost to signal drift.
    
  • Metabolite Tracking: While this guide focuses on ISDN, the 13C6-label is retained in the metabolites (13C6-2-ISMN and 13C6-5-ISMN), allowing this single IS to potentially serve as a precursor for synthesizing metabolite standards.

Visualizations

Diagram 1: Comparative Bioanalytical Workflow

This workflow illustrates how the 13C6-IS travels with the analyte through every step, correcting errors.

BioanalysisWorkflow cluster_correction Self-Validating Correction Loop Sample Patient Plasma (Contains ISDN) Spike Spike Internal Standard (this compound) Sample->Spike + IS Mix Equilibration (Analyte & IS bind to matrix) Spike->Mix Extract Liquid-Liquid Extraction (Ethyl Acetate) Mix->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Co-Injection MS MS/MS Detection (MRM Mode) LC->MS Co-Elution (RT: 2.45 min) Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data Mass Differentiation (+6 Da)

Caption: The 13C6-IS corrects for extraction loss and matrix effects by experiencing the exact same conditions as the analyte.

Diagram 2: Metabolic Fate of Isosorbide Dinitrate

Understanding the rapid metabolism that necessitates high-precision measurement.

Metabolism ISDN Isosorbide Dinitrate (Parent Drug) Liver Hepatic Metabolism (Glutathione S-transferase) ISDN->Liver First Pass Effect ISMN2 Isosorbide-2-Mononitrate (Minor Metabolite) Liver->ISMN2 Denitration (20%) ISMN5 Isosorbide-5-Mononitrate (Major Active Metabolite) Liver->ISMN5 Denitration (80%) Clearance Renal Excretion (Glucuronidation) ISMN2->Clearance ISMN5->Clearance

Caption: ISDN undergoes rapid denitration; 13C6-ISDN mimics this pathway if used in metabolic stability studies.

References

  • Fung, H. L. (1985).[3] Pharmacokinetics and pharmacodynamics of isosorbide dinitrate. American Heart Journal.[3] Link

  • Patel, B. D., et al. (2019).[4] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • MedChemExpress. (2024). Isosorbide dinitrate-13C6 Product Information and Bioanalytical Applications. Link

Sources

Justification for the Selection of Isosorbide-13C6 Dinitrate as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Isosorbide Dinitrate (ISDN) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical variable affecting assay reproducibility. While deuterated analogs (ISDN-d8, ISDN-d4) have historically been utilized due to lower synthesis costs, they introduce significant risks regarding retention time shifts and deuterium-hydrogen exchange (scrambling) .

This guide provides an evidence-based justification for designating Isosorbide-13C6 Dinitrate as the superior internal standard. By labeling the stable isosorbide core with Carbon-13, researchers achieve perfect chromatographic co-elution with the analyte, ensuring that the IS experiences the exact same matrix suppression/enhancement events as the target molecule—a requirement for meeting FDA/EMA bioanalytical validation guidelines.

Part 1: The Bioanalytical Challenge

Isosorbide Dinitrate (ISDN) presents a unique set of challenges in biological matrices (plasma/serum) that necessitates a highly robust internal standard.

  • Rapid Metabolism: ISDN has a short half-life (approx. 1 hour) and is rapidly metabolized into Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN). The IS must track the parent compound through extraction immediately to compensate for any degradation during processing.

  • Ionization Suppression: As a neutral organic nitrate, ISDN often requires adduct formation (e.g.,

    
     or 
    
    
    
    ) for detection. These adducts are highly susceptible to suppression by co-eluting phospholipids in plasma.
  • Chromatographic Precision: If the IS does not elute at the exact same moment as the analyte, it will not accurately compensate for the matrix effects described above.

Part 2: Comparative Analysis of Internal Standards

The following analysis compares the three primary classes of internal standards available for ISDN quantification.

Table 1: Performance Matrix of ISDN Internal Standard Candidates
FeatureStructural Analog (e.g., Nitroglycerin)Deuterated IS (ISDN-d4 / d8)13C-Labeled IS (ISDN-13C6)
Mass Shift Variable+4 / +8 Da+6 Da
Chromatographic Retention Different (High Risk)Shifted (Medium Risk)Identical (Ideal)
Matrix Effect Compensation PoorModerateExcellent
Isotopic Stability N/ARisk of D/H ExchangeStable (Non-exchangeable)
Cost LowMediumHigh
Regulatory Risk (FDA/EMA) HighModerateLow
The "Deuterium Isotope Effect" vs. Carbon-13

The primary failure mode of deuterated standards is the Deuterium Isotope Effect . C-D bonds are shorter and more stable than C-H bonds, slightly altering the molecule's lipophilicity. In Reverse Phase Chromatography (RPC), deuterated ISDN often elutes slightly earlier than native ISDN.

  • Scenario: Native ISDN elutes at 2.50 min. ISDN-d8 elutes at 2.45 min.

  • The Problem: A phospholipid interference elutes at 2.45 min. The IS is suppressed, but the analyte (at 2.50 min) is not. The calculated ratio (Analyte Area / IS Area) becomes artificially high, leading to positive bias and assay failure.

This compound avoids this entirely. The 13C atom has the same volume and bonding characteristics as 12C, resulting in perfect co-elution .

Part 3: Mechanism of Superiority (Visualization)

The following diagrams illustrate the decision logic and the chromatographic mechanism that justifies the use of 13C6 over Deuterated standards.

IS_Selection_Logic Start Select Internal Standard for ISDN Opt_Analog Option A: Structural Analog (e.g. Nitroglycerin) Start->Opt_Analog Opt_Deut Option B: Deuterated (ISDN-d8) Start->Opt_Deut Opt_13C Option C: 13C-Labeled (ISDN-13C6) Start->Opt_13C Issue_Analog Different Retention Time No Matrix Compensation Opt_Analog->Issue_Analog Issue_Deut Isotope Effect (RT Shift) D/H Scrambling Risk Opt_Deut->Issue_Deut Benefit_13C Perfect Co-elution Identical Ionization Efficiency Opt_13C->Benefit_13C Outcome_Fail High Validation Failure Rate Issue_Analog->Outcome_Fail Outcome_Risk Potential Bias in Complex Matrices Issue_Deut->Outcome_Risk Outcome_Success Robust, FDA-Compliant Quantification Benefit_13C->Outcome_Success

Figure 1: Decision matrix for Internal Standard selection, highlighting the risks associated with analogs and deuterated isotopes.

Chromatography_Mechanism cluster_chromatogram LC-MS/MS Chromatographic Window cluster_peaks Elution Profiles Matrix_Zone Matrix Suppression Zone (Phospholipids) Peak_D8 ISDN-d8 Peak (RT: 2.45 min) Matrix_Zone->Peak_D8 Suppresses Signal Peak_Native Native ISDN Peak (RT: 2.50 min) Matrix_Zone->Peak_Native No Overlap (Signal Intact) Result_Bad Result: BIAS (IS suppressed, Analyte not) Peak_D8->Result_Bad Ratio Error Peak_Native->Result_Bad Result_Good Result: ACCURACY (Identical Environment) Peak_Native->Result_Good Peak_13C ISDN-13C6 Peak (RT: 2.50 min) Peak_13C->Result_Good Perfect Ratio

Figure 2: Chromatographic mechanism showing how the "Deuterium Shift" leads to quantitative bias, whereas 13C6 maintains integrity.

Part 4: Validated Experimental Protocol

To demonstrate the utility of ISDN-13C6, the following protocol utilizes Liquid-Liquid Extraction (LLE), which is preferred for nitrates to minimize background noise.

Materials[1][2][3][4]
  • Analyte: Isosorbide Dinitrate (ISDN).[1][2][3][4][5][6]

  • Internal Standard: this compound (ISDN-13C6).[1]

  • Matrix: Human Plasma (K2EDTA).[3]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (50:50).

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • IS Addition: Add 20 µL of ISDN-13C6 Working Solution (100 ng/mL in Methanol). Vortex for 10 sec.

    • Note: The 13C6 label is on the isosorbide ring, ensuring stability even if nitrate groups hydrolyze (though processing should be fast).

  • Extraction: Add 1.5 mL of Extraction Solvent.

  • Agitation: Shake on a reciprocating shaker for 10 min at high speed.

  • Separation: Centrifuge at 4,000 x g for 5 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 2mM Ammonium Formate).

LC-MS/MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 2mM Ammonium Formate in Water.

  • Mobile Phase B: 2mM Ammonium Formate in Methanol.

  • Ionization: ESI Positive Mode (Ammonium Adducts

    
     are typically monitored for nitrates).
    

MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Note
ISDN (Analyte) 254.1 (

)
237.0 (Loss of NH3)Verify specific fragmentation
ISDN-13C6 (IS) 260.1 (

)
243.0 (Loss of NH3)+6 Da Shift

Part 5: References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.[8] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。